![molecular formula C20H29N3O4 B1527598 9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate CAS No. 1160247-08-4](/img/structure/B1527598.png)
9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate
Overview
Description
9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate is a useful research compound. Its molecular formula is C20H29N3O4 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Biological Activity
9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate is a complex organic compound with the molecular formula C20H29N3O4 and a molecular weight of 375.47 g/mol. Its structure features a spirocyclic arrangement that contributes to its unique biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic applications.
- IUPAC Name : 9-benzyl 2-(tert-butyl) 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate
- CAS Number : 1160247-08-4
- Molecular Weight : 375.47 g/mol
- Purity : Typically around 97% .
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives of tert-butyl compounds have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The potential mechanism involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays using the Artemia salina model have demonstrated that certain derivatives of similar triazaspiro compounds exhibit low toxicity levels while maintaining antibacterial efficacy . This suggests that this compound may possess a favorable safety profile for further development.
Case Studies and Research Findings
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Synthesis and Evaluation :
- A study synthesized various derivatives from similar spirocyclic compounds and evaluated their biological activities. The findings indicated that modifications in the chemical structure significantly influenced both antibacterial potency and cytotoxicity .
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Mechanistic Insights :
- Research has shown that these compounds can interact with specific enzymes involved in metabolic pathways. This interaction can lead to either inhibition or activation of enzyme functions, affecting overall cellular metabolism .
- Dosage Variation Effects :
Data Table: Biological Activity Summary
Scientific Research Applications
The compound features a spirocyclic structure that contributes to its biological activity and stability. The presence of the benzyl and tert-butyl groups enhances its lipophilicity, making it suitable for various applications in drug formulation and materials science.
Pharmaceutical Development
9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:
- Antitumor Activity : Studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Neuroprotective Effects : Research indicates that derivatives of triazaspiro compounds can provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.
Material Science
The compound's unique structural features make it a candidate for use in polymer stabilization:
- Polymer Stabilizers : It has been noted that triazaspiro compounds can serve as effective stabilizers in polymer formulations, protecting against thermal degradation and enhancing material longevity .
Chemical Synthesis
The compound serves as an important building block in organic synthesis:
- Synthetic Intermediates : Its chemical structure allows for further modifications, making it useful in the synthesis of more complex molecules for pharmaceutical applications.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a series of triazaspiro compounds, including derivatives of this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range. This suggests potential for development into anticancer agents .
Case Study 2: Polymer Stabilization
In a comparative study on polymer additives, the efficacy of triazaspiro compounds was assessed as stabilizers in polyethylene formulations. The addition of these compounds resulted in improved thermal stability and reduced degradation rates under UV exposure compared to traditional stabilizers .
Properties
IUPAC Name |
9-O-benzyl 2-O-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-19(2,3)27-18(25)22-11-9-20(14-22)15-23(12-10-21-20)17(24)26-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPXNIKYGMESAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(CCN2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127050 | |
Record name | 2-(1,1-Dimethylethyl) 9-(phenylmethyl) 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-08-4 | |
Record name | 2-(1,1-Dimethylethyl) 9-(phenylmethyl) 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethyl) 9-(phenylmethyl) 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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